N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
CAS No.: 1912446-94-6
Cat. No.: VC3178687
Molecular Formula: C16H24BNO3
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1912446-94-6 |
---|---|
Molecular Formula | C16H24BNO3 |
Molecular Weight | 289.2 g/mol |
IUPAC Name | N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Standard InChI | InChI=1S/C16H24BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) |
Standard InChI Key | IMVQBMVNKUMTMM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C |
Introduction
Chemical Structure and Properties
Structural Features
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide belongs to a class of boronate ester compounds featuring several key structural elements. The core structure consists of a phenyl ring substituted at the 2-position with a methyl group and at the 3-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Additionally, a propionamide group (-NH-CO-CH2-CH3) is attached to the phenyl ring. This structural arrangement creates a molecule with both lipophilic and hydrogen-bonding characteristics, contributing to its chemical versatility.
Synthesis Methods
Purification Techniques
Purification of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide would typically involve column chromatography using silica gel with a gradient elution system, likely employing a hexane/ethyl acetate mixture as the mobile phase. The purified compound would then be characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structural identity and purity .
Applications in Chemical Research
Cross-Coupling Reactions
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is particularly valuable in organic synthesis as a building block for cross-coupling reactions. The pinacol boronate functionality serves as an activated site for Suzuki-Miyaura coupling reactions, allowing for selective carbon-carbon bond formation with aryl or vinyl halides. This makes the compound useful for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of various functionalized aromatic compounds. The presence of both the boronate ester and amide functionalities provides multiple sites for further chemical transformations. The boronate group can undergo coupling reactions, while the amide functionality can be modified through hydrolysis, reduction, or other transformations. This versatility makes it a valuable building block in diverse synthetic pathways.
Biological Activities and Applications
Drug Discovery Applications
Based on the structural features of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide, it may serve as a precursor in medicinal chemistry for developing compounds with therapeutic potential. The boronate group can act as a bioisostere for various functional groups or serve as a reactive handle for further diversification in drug discovery programs. Related compounds have been explored in areas such as anticancer, anti-inflammatory, and antiviral research.
Comparative Analysis with Similar Compounds
Comparison with Positional Isomers
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide differs from its positional isomer N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide in the position of the boronate group on the phenyl ring (3-position versus 4-position). This positional difference likely influences the compound's physical properties, reactivity patterns, and potentially its biological activities .
The table below compares key properties of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide with its 4-substituted isomer:
Property | N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide | N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
---|---|---|
Molecular Formula | C₁₆H₂₄BNO₃ | C₁₆H₂₄BNO₃ |
Molecular Weight | ~289.18 g/mol | 289.18 g/mol |
Boronate Position | 3-position | 4-position |
Steric Environment | More crowded (ortho to methyl) | Less crowded (para to methyl) |
Expected Reactivity | Potentially lower due to steric hindrance | Higher due to less steric hindrance |
CAS Number | Not specified in sources | 2246585-68-0 |
Comparison with Pyridine Analogs
The search results also contain information about pyridine-containing analogs such as Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridin-2-yl]-amide. These compounds differ from N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide in both the core aromatic ring (pyridine versus benzene) and the amide functionality (sulfonamide versus carboxamide).
The pyridine-containing analogs typically exhibit different physicochemical properties, including increased water solubility and different hydrogen bonding patterns due to the presence of the pyridine nitrogen. These differences can significantly impact the compound's behavior in biological systems and its utility in synthetic applications.
Desired Concentration | Amount of Compound | Volume of Solvent (DMSO) for 1 mg |
---|---|---|
1 mM | 1 mg | ~3.46 mL |
5 mM | 1 mg | ~0.69 mL |
10 mM | 1 mg | ~0.35 mL |
Research Applications and Methodologies
Analytical Techniques for Characterization
The structural characterization of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide would typically involve multiple complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information about the proton and carbon environments within the molecule. The characteristic signals for the pinacol methyl groups (typically around 1.2-1.3 ppm) and the propionamide moiety would be key identifiers.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination. The isotopic pattern would show the characteristic pattern associated with the presence of boron.
-
Infrared Spectroscopy: IR analysis would reveal the characteristic absorbance bands for the amide carbonyl (typically around 1650-1700 cm⁻¹) and B-O bonds (around 1350-1380 cm⁻¹).
Application in Synthetic Methodologies
Researchers would typically utilize N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide in cross-coupling protocols, particularly Suzuki-Miyaura reactions. The boronate functionality makes it valuable for constructing biaryl systems through coupling with aryl halides. Typical reaction conditions would include:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Polar solvent system (e.g., THF/H₂O, dioxane/H₂O)
-
Moderate heating (typically 60-100°C)
-
Inert atmosphere (N₂ or Ar)
These reactions would allow for the construction of complex molecular architectures from relatively simple building blocks, highlighting the utility of this compound in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume